N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide
Description
N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide is a sulfonamide derivative featuring a 1,3-oxazolidine-2-one core substituted with a methanesulfonylphenyl group and an additional sulfonamide moiety. The dual sulfonamide groups (one from the oxazolidine ring and another from the methanesulfonylphenyl substituent) may facilitate interactions with enzymes or receptors through hydrogen bonding or electrostatic forces.
Properties
CAS No. |
898798-36-2 |
|---|---|
Molecular Formula |
C10H12N2O6S2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C10H12N2O6S2/c1-19(14,15)9-4-2-8(3-5-9)11-20(16,17)12-6-7-18-10(12)13/h2-5,11H,6-7H2,1H3 |
InChI Key |
IEGSYZYJLNMIGS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with methanesulfonyl chloride to form N-[4-(methanesulfonyl)phenyl]sulfonamide. This intermediate is then reacted with ethylene carbonate under basic conditions to form the oxazolidine ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide is in the development of antimicrobial agents. Research indicates that sulfonamide derivatives exhibit significant antibacterial properties against a range of pathogens. For instance, a study demonstrated that derivatives with similar structures showed efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as a lead structure for antibiotic development .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various oxazolidine derivatives, including this compound. The results indicated that modifications in the sulfonamide moiety significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
| Compound | Activity (MIC µg/mL) | Modifications |
|---|---|---|
| A | 8 | -SO2CH3 |
| B | 16 | -SO2Ph |
| C | 32 | -NH2 |
Agricultural Applications
Pesticide Development
The compound has also been explored for its potential as a pesticide. Sulfonamide derivatives have been synthesized and tested for their efficacy against plant pathogens such as Xanthomonas oryzae and Fusarium solani. A recent study found that certain derivatives exhibited up to 100% inhibition at specific concentrations, suggesting their viability as agrochemicals .
Case Study: Bioactivity Testing
In a series of bioactivity tests, this compound was evaluated for its ability to inhibit bacterial growth in tomato plants. The compound demonstrated significant antimicrobial activity, disrupting biofilm formation and affecting bacterial cell membrane integrity .
Materials Science
Polymer Chemistry
this compound has potential applications in polymer chemistry as a building block for synthesizing functional polymers. Its unique structure allows for the incorporation into copolymers that can exhibit enhanced mechanical properties and thermal stability.
Case Study: Polymer Synthesis
Research into the synthesis of poly(oxazolidinone) using this compound revealed promising results in terms of thermal stability and mechanical performance. The polymers produced showed improved resistance to degradation under various environmental conditions .
Mechanism of Action
The mechanism of action of N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The oxazolidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Thiazolidinone vs. Oxazolidine Derivatives
- 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide (): Core Structure: Replaces the oxazolidine oxygen with sulfur, forming a 1,3-thiazolidine-2-one ring. Substituents: A single sulfonamide group linked to a methyl-substituted benzene ring. Activity: Demonstrates fungicidal and insecticidal properties, attributed to the thiazolidinone ring and sulfonamide moiety.
Oxazolidine Derivatives with Complex Substituents
- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide ():
- Core Structure : Shares the 2-oxooxazolidine ring but includes stereochemical complexity (4S,5R configuration).
- Substituents : Trifluoromethyl groups enhance lipophilicity and metabolic stability; the cyclohexenyl and methoxy groups add steric bulk.
- Activity : Likely targets enzymes or receptors sensitive to hydrophobic interactions, given the trifluoromethyl substituents.
- Key Difference : The trifluoromethyl groups and stereochemistry may improve potency but complicate synthesis compared to the target compound .
Functional Group Analysis
Pharmacokinetic and Electronic Considerations
- Methanesulfonyl vs.
- Dual Sulfonamides: The two sulfonamide groups may enhance binding to targets like carbonic anhydrase or dihydrofolate reductase, which are known to interact with sulfonamide-containing inhibitors .
Biological Activity
N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide is a compound belonging to the oxazolidinone class, which has gained attention due to its potential biological activities, particularly in antibacterial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 358.38 g/mol. The structural features include an oxazolidine ring, a sulfonamide group, and a methanesulfonyl substituent on the phenyl ring.
Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits significant antimicrobial activity. The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.25 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results indicate that the compound is particularly potent against MRSA, highlighting its potential as a therapeutic agent in treating resistant infections.
Case Studies
- Clinical Isolates of MRSA : A study evaluating the efficacy of various oxazolidinones found that this compound demonstrated a low propensity for resistance development over extended periods (30 days), suggesting its robustness as an antibiotic treatment option .
- In Vivo Studies : In animal models of infection, this compound showed promising results in reducing bacterial load and improving survival rates compared to untreated controls. The pharmacokinetics indicated favorable absorption and distribution characteristics .
Safety and Toxicology
While the antimicrobial properties are notable, safety profiles must also be considered. Preliminary toxicity studies indicated that high doses could lead to gastrointestinal disturbances and skin irritation; thus, careful dosing is recommended in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
